Ethyl 3-(bromomethyl)-4-chlorobenzoate
CAS No.:
Cat. No.: VC17599951
Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClO2 |
|---|---|
| Molecular Weight | 277.54 g/mol |
| IUPAC Name | ethyl 3-(bromomethyl)-4-chlorobenzoate |
| Standard InChI | InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |
| Standard InChI Key | DGRBYJYTYKTWAW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)CBr |
Introduction
Structural Characterization and Molecular Identity
Core Molecular Features
Ethyl 3-(bromomethyl)-4-chlorobenzoate belongs to the benzoate ester family, distinguished by its bromine and chlorine substituents at the 3- and 4-positions of the benzene ring, respectively. The ethyl ester group (-COOEt) at the 1-position completes the structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrClO₂ | |
| Molecular Weight | 277.54 g/mol | |
| IUPAC Name | ethyl 3-(bromomethyl)-4-chlorobenzoate | |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)CBr | |
| InChI Key | DGRBYJYTYKTWAW-UHFFFAOYSA-N |
The bromomethyl group introduces a reactive site for further functionalization, while the chlorine atom enhances electron-withdrawing effects, influencing the compound’s electronic profile.
Comparative Analysis with Structural Isomers
Ethyl 3-(bromomethyl)-4-chlorobenzoate is often compared to ethyl 4-bromo-3-chlorobenzoate (C₉H₈BrClO₂, 263.51 g/mol) . While both share bromine and chlorine substituents, their positions differ:
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Ethyl 3-(bromomethyl)-4-chlorobenzoate: Bromine is part of a methylene (-CH₂Br) group at position 3, adjacent to chlorine at position 4.
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Ethyl 4-bromo-3-chlorobenzoate: Bromine and chlorine are directly bonded to the aromatic ring at positions 4 and 3, respectively .
This positional variance significantly alters reactivity. The bromomethyl group in the former enables alkylation reactions, whereas the latter’s ring-bound halogens favor electrophilic aromatic substitution .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of ethyl 3-(bromomethyl)-4-chlorobenzoate typically involves sequential functionalization of a benzoic acid precursor. A generalized approach includes:
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Chlorination: Introducing chlorine at the 4-position via electrophilic substitution using Cl₂ or SOCl₂.
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Bromomethylation: Bromination of a methyl group at the 3-position using N-bromosuccinimide (NBS) under radical initiation.
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Esterification: Reaction with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.
Yields depend on reaction conditions. For instance, bromomethylation requires strict temperature control (0–5°C) to minimize di-bromination byproducts.
Applications in Pharmaceutical and Material Science
Role as a Synthetic Intermediate
The compound’s dual halogen functionality makes it invaluable for constructing complex molecules:
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Suzuki-Miyaura Coupling: The bromomethyl group participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds, a key step in drug candidate synthesis.
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Nucleophilic Substitution: The bromine atom undergoes displacement reactions with amines or thiols, enabling access to secondary metabolites.
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods could improve sustainability .
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Polymer Chemistry: Incorporation into monomer units for flame-retardant materials.
Pharmacological Profiling
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In Silico Studies: Molecular docking to predict target interactions.
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In Vivo Toxicity Assays: Establishing LD₅₀ and ecotoxicological impacts.
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